4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQQAQKBAQLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372302 | |
| Record name | 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213462-12-5 | |
| Record name | 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiophene Derivatives
The core structure can be synthesized via cyclization of thiophene derivatives with appropriate amino precursors. A notable method involves the formation of imines from 2-thiophene ethylamine and formaldehyde, followed by ring closure under acidic conditions to yield the tetrahydrothieno[3,2-c]pyridine ring system. This approach is detailed in patents and research articles emphasizing mild conditions and high yields.
Multi-step Synthesis via Nucleophilic Displacement
According to the literature, nucleophilic displacement reactions involving bromonitromethane or bromoacetonitrile with intermediates containing thiol groups facilitate the formation of the tetrahydrothieno[3,2-c]pyridine core. This method involves:
- Initial formation of a thiol intermediate.
- Nucleophilic displacement of bromine.
- Cyclization under basic conditions to form the heterocyclic ring.
Formaldehyde-mediated Ring Closure
A prominent method involves the condensation of 2-thiophene ethylamine with formaldehyde in aqueous media, followed by extraction and cyclization:
- Reaction Conditions: Heating at 50-55°C for 20-30 hours.
- Reagents: Formaldehyde, 2-thiophene ethylamine, water.
- Outcome: Formation of imines, which are then cyclized with ethanolic hydrogen chloride to produce the tetrahydrothieno[3,2-c]pyridine derivative.
Synthesis of 4-(4-Chlorophenyl)-Substituted Derivative
Introduction of the 4-Chlorophenyl Group
The substitution at the 4-position of the heterocycle is achieved through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, where a chlorophenyl precursor reacts with a suitable heterocyclic intermediate.
Specific Methodology
- Preparation of the imine intermediate: Reacting 2-thiophene ethylamine with formaldehyde and chlorophenyl derivatives.
- Ring closure: Using ethanolic hydrogen chloride under reflux conditions (65-75°C) to cyclize and incorporate the chlorophenyl group at the 4-position.
- Purification: Filtration and recrystallization from ethanol to obtain the final compound.
Patented and Research-based Methods
| Method | Key Reagents | Conditions | Advantages | References |
|---|---|---|---|---|
| A. Formaldehyde-mediated cyclization | Formaldehyde, 2-thiophene ethylamine, ethanolic HCl | 50-55°C, 20-30h | Mild, high yield, industrial feasibility | , |
| B. Nucleophilic displacement | Bromonitromethane/bromoacetonitrile, thiol intermediates | Basic conditions | Versatile, allows substitution at various positions | |
| C. Cross-coupling reactions | Chlorophenyl boronic acid, palladium catalysts | Reflux, inert atmosphere | Precise substitution, high regioselectivity | General knowledge, not explicitly in cited patents |
Notes on Optimization and Industrial Relevance
- Reaction Conditions: Maintaining controlled temperatures (50-75°C) and pH (around 10-11 during protection steps) is crucial for maximizing yields.
- Protecting Groups: Use of benzothiazole-2-sulfonyl (Bts) groups for amine protection enhances selectivity.
- Recrystallization: Purification via recrystallization from ethanol ensures high purity suitable for pharmaceutical applications.
- Cost and Sustainability: The described methods utilize inexpensive raw materials like formaldehyde, thiophene derivatives, and ethanol, making them suitable for scale-up.
Data Summary and Comparative Table
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| I. Imine formation | Formaldehyde, 2-thiophene ethylamine, water | 50-55°C, 20-30h | ~100% | Efficient, scalable |
| II. Cyclization | Ethanolic HCl, water | 65-75°C, 4-8h | >90% | High selectivity |
| III. Functionalization | Chlorophenyl derivatives | Reflux, inert atmosphere | Variable | Requires optimization for regioselectivity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit antidepressant properties by interacting with neurotransmitter systems in the brain. These compounds can serve as potential candidates for developing new antidepressants that target serotonin and norepinephrine reuptake mechanisms .
2. Anticancer Properties:
Studies have shown that thieno[3,2-c]pyridine derivatives possess anticancer activity through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells. This activity makes them promising candidates for further development in oncology .
3. Neurological Disorders:
The compound has also been investigated for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Industrial Applications
1. Synthesis of Novel Compounds:
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy .
2. Reference Standards:
This compound is utilized as a reference standard in analytical chemistry for quality control and validation processes in pharmaceutical laboratories . It ensures the accuracy and reliability of analytical results in drug testing.
Case Studies
Case Study 1: Antidepressant Development
A study published in a pharmacology journal demonstrated that a derivative of thieno[3,2-c]pyridine showed significant antidepressant-like effects in animal models. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting its potential as a treatment for depression .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that thieno[3,2-c]pyridine derivatives inhibited cell growth and induced apoptosis through mitochondrial pathways. These findings support further investigation into their use as anticancer agents .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Key Research Findings
Antiplatelet Activity : The target compound’s structural similarity to clopidogrel underscores its role in blocking ADP-induced platelet aggregation, though it requires further functionalization for therapeutic use .
Anticonvulsant Potential: Derivatives with [3,3-c] thiophene fusion (e.g., (+)-2a) demonstrate that minor positional changes can redirect biological activity toward CNS targets .
TNF-α Inhibition : [2,3-c] derivatives highlight the importance of thiophene ring orientation in modulating immune responses .
Biological Activity
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H12ClNS
- Molecular Weight: 249.76 g/mol
- CAS Number: 213462-12-5
- IUPAC Name: 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Antimicrobial Properties
Research indicates that 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Notably:
- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It inhibits cell proliferation by interfering with the cell cycle.
- Case Study: In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
- Mechanism: It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Case Study: Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation following induced neurodegenerative conditions.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Mannich reactions involving thiophene derivatives, formaldehyde, and 4-chlorobenzylamine. Evidence from industrial-scale protocols highlights the use of paraformaldehyde in toluene with HCl at controlled temperatures (60–80°C) to achieve high purity . Alternative routes, such as lithiation/ethoxidation, may require inert atmospheres (e.g., N₂) to prevent side reactions . Yield optimization often involves monitoring reaction time (8–12 hours) and stoichiometric ratios of amine to formaldehyde (1:1.2 molar ratio).
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal X-ray diffraction to resolve stereochemistry and confirm the fused thienopyridine ring system .
- Spectroscopy : FTIR (C-Cl stretch at ~750 cm⁻¹), NMR (¹H NMR: δ 2.8–3.2 ppm for tetrahydro-pyridine protons), and GC-MS (m/z 263.78 for molecular ion) are critical for functional group identification .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ion-pair chromatography (C18 column, 0.1% TFA in mobile phase) can detect impurities like unreacted 4-chlorobenzylamine .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on 4-(4-Chlorophenyl)-tetrahydrothienopyridine is limited, structural analogs (e.g., ticlopidine) exhibit antiplatelet activity via P2Y12 receptor antagonism . In vitro assays for analogous compounds involve ADP-induced platelet aggregation tests (IC₅₀ values in µM range) and cytotoxicity profiling (MTT assay on HepG2 cells) .
Advanced Research Questions
Q. How can contradictions in reported synthetic methodologies (e.g., Mannich reaction vs. copper-catalyzed ring expansion) be resolved?
- Methodological Answer :
- Comparative Analysis : Perform parallel syntheses using both methods under controlled conditions (e.g., solvent polarity, catalyst loading). For copper-catalyzed routes (e.g., vinyl thiirane ring expansion), optimize catalyst (CuI, 5 mol%) and ligand (1,10-phenanthroline) ratios to minimize byproducts .
- Mechanistic Studies : DFT calculations (Gaussian 09, B3LYP/6-31G*) can model transition states to identify rate-limiting steps and explain yield disparities .
Q. What metabolic pathways and enzymes govern the ADME profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. CYP2C19 and CYP3A4 are predicted to mediate oxidation (e.g., hydroxylation at C6) based on structural analogs .
- Pharmacogenomic Considerations : Genotype-phenotype studies (e.g., CYP2C19*2/*3 alleles) using LC-MS/MS can correlate metabolic variability with clinical outcomes .
Q. How do conformational changes in the tetrahydrothienopyridine ring affect target binding?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ring puckering (e.g., half-chair vs. boat conformations) and assess docking affinity to targets like P2Y12 .
- Crystallographic Data : Compare ligand-bound vs. unbound structures (PDB entries) to identify key interactions (e.g., π-stacking with Phe252 in P2Y12) .
Q. What strategies mitigate instability of the hydrochloride salt under ambient conditions?
- Methodological Answer :
- Solid-State Analysis : Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can quantify hygroscopicity. Stabilization approaches include co-crystallization with counterions (e.g., besylate) or formulation with desiccants (silica gel) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies major degradation products (e.g., hydrolysis to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
